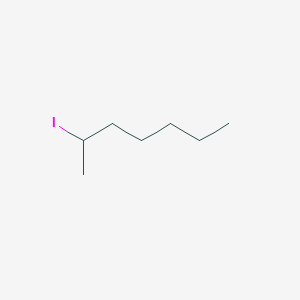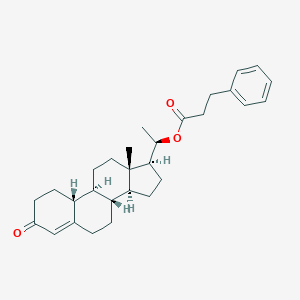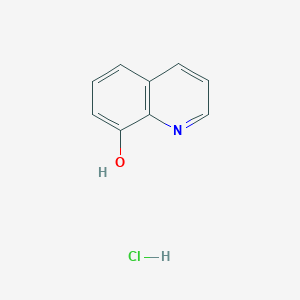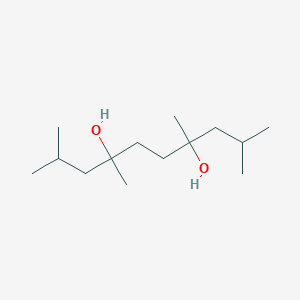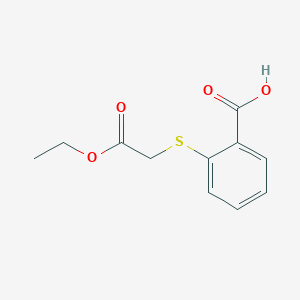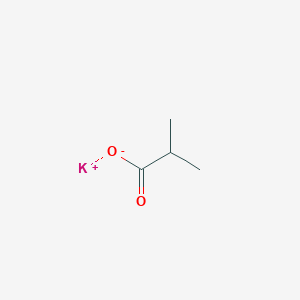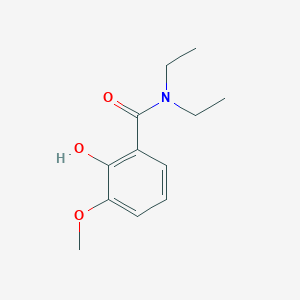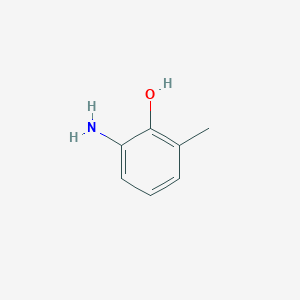![molecular formula C16H14O B101159 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 18259-45-5](/img/structure/B101159.png)
5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol
Overview
Description
5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol: is an organic compound with the molecular formula C16H14O . It is a derivative of dibenzo[a,d]cycloheptene, characterized by the presence of a hydroxyl group and a methyl group on the cycloheptene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol can be achieved through several synthetic routes. One common method involves the annulation reaction of ortho-aryl alkynyl benzyl alcohols with arenes, mediated by trifluoromethanesulfonic anhydride (Tf2O). This reaction proceeds through an intermolecular Friedel-Crafts-type alkylation followed by an intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthetic route mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using tert-butyl hydroperoxide in water to form carboxylic acids and ketones.
Reduction: The compound can act as a reducing agent in certain chemical reactions.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide in water.
Reduction: Specific reducing agents depending on the desired product.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Reduced forms of the compound, depending on the reaction conditions.
Substitution: Substituted derivatives of the compound.
Scientific Research Applications
5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol has several applications in scientific research:
Biology: The compound is involved in mapping the active site of aziridination catalysts.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of neurokinin receptor antagonism.
Industry: While not widely used industrially, it serves as a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a neurokinin-1 receptor antagonist, it binds to the neurokinin-1 receptor, inhibiting its activity and thereby modulating the physiological effects mediated by this receptor . The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
5H-Dibenzo[a,d]cyclohepten-5-ol: This compound is structurally similar but lacks the methyl group present in 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol.
5H-Dibenzo[a,d]cyclohepten-5-one oxime: Another related compound, differing in the functional group attached to the cycloheptene ring.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the cycloheptene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications, particularly in the study of neurokinin receptors and related biological pathways.
Properties
IUPAC Name |
2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(17)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQHVNZBDPYFDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C=CC3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443758 | |
| Record name | AGN-PC-0N951V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18259-45-5 | |
| Record name | AGN-PC-0N951V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



